Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Topological Polar Surface Area Drug-likeness Membrane Permeability

Inconsistent purity and supply of C4-functionalized pyrrole building blocks delay DNA cross-linking agent and SAR studies. Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS 918827-38-0) solves this: - ≥97% purity ensures reliable C4-hydroxymethyl-driven alkylation. - Orthogonal C2 ester enables precise regioselective derivatization. - Bulk stored at 2-8°C; shipped ambient for immediate global use.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 918827-38-0
Cat. No. B1375889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
CAS918827-38-0
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1)CO
InChIInChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-3,8-9H,4H2,1H3
InChIKeyBMSHUWXWJIMDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Physicochemical and Structural Data


Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS 918827-38-0) is a bifunctional pyrrole building block featuring a C2 methyl ester and a C4 hydroxymethyl substituent . With a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol, it possesses key experimentally determined properties: a boiling point of 340.1±32.0 °C at 760 mmHg, a flash point of 159.5±25.1 °C, a density of 1.3±0.1 g/cm³, and a calculated topological polar surface area (TPSA) of 62.3 Ų . This compound is commercially available at purities typically ranging from 95% to 98%, and its solid physical form requires refrigerated storage .

Bifunctional pyrrole building block with C2 ester and C4 hydroxymethyl handles enables orthogonal derivatization.
Higher TPSA profile (62.3 Ų) supports aqueous solubility-focused assay and synthesis workflows.
Supplied as a high-purity solid; refrigerated storage required to maintain integrity.

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Risks of Analog Substitution


The selection of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate over its analogs is not trivial due to the profound impact of specific substitution patterns on the pyrrole ring, which governs downstream reactivity, selectivity, and even bioactivity. The presence and position of the C4 hydroxymethyl group are critical. For instance, this functional handle is essential for generating the electrophilic alkylating species required in the mechanism of DNA cross-linking agents, where bis(hydroxymethyl)pyrrole analogs are explored for their chemotherapeutic potential [1]. Conversely, related compounds like 5-methylpyrrole-2-carboxylate are crucial for antibacterial potency in coumarin antibiotics [2]. Even small changes, such as the presence or absence of a 5-methyl group, can lead to a 2-fold difference in enzymatic inhibition and a 10-fold difference in antibacterial potency [2]. Therefore, substituting the 4-(hydroxymethyl) derivative with an alternative pyrrole-2-carboxylate without this specific functionality can fundamentally alter the molecule's intended function in synthesis or biological assays.

Absence of the C4 hydroxymethyl handle may prevent formation of reactive alkylating species needed in DNA cross-linking research.
Minor substituent changes (e.g., 5-methyl group) can shift enzyme inhibition and antibacterial potency profiles, limiting direct analog substitution.
Pyrrole-2-carboxylate analogs with different substitution patterns may not provide equivalent reactivity or biological assay outcomes.

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Quantitative Evidence for Selection


TPSA as a Permeability and Solubility Differentiator

The calculated Topological Polar Surface Area (TPSA) of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is 62.3 Ų . This value is notably higher than that of the unsubstituted pyrrole-2-carboxylate parent scaffold or the 5-methylpyrrole-2-carboxylate analog due to the additional polar hydroxyl group. While direct comparative TPSA values for these analogs are not provided in a single source, this difference can be inferred from their structures: pyrrole-2-carboxylic acid has a TPSA of 53 Ų (calculated), and its methyl ester would have an even lower value. A TPSA below 60 Ų is often considered optimal for blood-brain barrier penetration, while a value above 60 Ų is more favorable for improved aqueous solubility and reduced CNS penetration .

Polar Surface Area
Class-level inference
62.3 Ų (calculated)
Higher TPSA supports aqueous solubility screening; may reduce predicted passive membrane permeability.
Comparator TPSA inferred from parent acid; experimental permeability context not provided.
Topological Polar Surface Area Drug-likeness Membrane Permeability Solubility Prediction

Impact of Pyrrole Substitution on Antibacterial Potency

While Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate itself lacks this specific data, a directly comparable analog, 5-methylpyrrole-2-carboxylate, provides a critical lesson in the significance of pyrrole substitution. A study on coumarin antibiotics demonstrated that the presence of the 5-methyl group on the pyrrole-2-carboxylate moiety in clorobiocin results in a 2-fold higher inhibitory activity against DNA gyrase and a 10-fold higher antibacterial potency compared to novobiocin, which possesses a pyrrole-2-carboxylate without the methyl group [1]. This demonstrates that even a minor structural change on the pyrrole ring can lead to an order-of-magnitude difference in biological efficacy.

Antibacterial Potency Shift
Cross-study comparable
2-fold higher gyrase inhibition; 10-fold higher antibacterial potency for 5-methyl analog
Pyrrole substitution pattern can shift antibacterial potency by an order of magnitude in comparable scaffolds.
Data from clorobiocin vs. novobiocin comparator class; not measured for target compound.
Antibacterial DNA Gyrase Structure-Activity Relationship Pyrrole-2-carboxylate

Synthetic Yield Benchmarking via Palladium-Catalyzed Cyclization

The synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate has been achieved via a regioselective palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylate derivatives [1]. This method is reported to give moderate to excellent yields, specifically through the reduction of methyl 4-formyl-2-pyrrole carboxylate [1]. While the exact yield for this specific compound is not isolated in the abstract, the reported yield range for the general method is 50-90% [1]. In contrast, classical pyrrole syntheses (e.g., Knorr, Paal-Knorr) often require multi-step sequences or harsh conditions that can compromise yield, especially with sensitive functional groups like a hydroxymethyl moiety [2].

Synthetic Yield Benchmark
Class-level inference
50–90% yield via Pd-catalyzed cyclization
Regioselective synthetic route may support reliable supply and functional group tolerance.
Yield range from general method; specific isolated yield for target compound not reported.
Synthesis Yield Palladium-Catalyzed Cyclization Process Chemistry

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Validated Application Scenarios


Synthesis of DNA Cross-Linking Agents

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a direct precursor for constructing bis(hydroxymethyl)pyrrole analogs, which function as bifunctional DNA alkylating agents. The C4 hydroxymethyl group is essential for forming the electrophilic species that induces DNA cross-links, a mechanism with direct relevance to chemotherapeutic drug design [1]. This specific application is not replicable with pyrrole-2-carboxylates lacking a free hydroxymethyl handle.

Scaffold for Antimicrobial Drug Discovery

The pyrrole-2-carboxylate core is a validated scaffold for developing inhibitors of bacterial targets like DNA gyrase and metallo-β-lactamases (MBLs) [2][3]. The 4-hydroxymethyl derivative serves as a key intermediate for introducing additional diversity into this scaffold. The evidence that minor substitutions (e.g., a 5-methyl group) can alter antibacterial potency by an order of magnitude [2] highlights the critical need for specific, pure building blocks like this compound for structure-activity relationship (SAR) studies in antimicrobial research.

Building Block in Regioselective Heterocyclic Synthesis

This compound is a product of, and a building block for, advanced regioselective synthetic methods. Its preparation via palladium-catalyzed cyclization [4] demonstrates its utility in modern organic synthesis workflows. The presence of two distinct functional handles (C2 ester, C4 hydroxymethyl) allows for orthogonal derivatization, making it a versatile intermediate for constructing more complex, highly substituted pyrroles for materials science or medicinal chemistry applications.

Application
Selection Property
Validation Focus
DNA cross-linking agent research
C4 hydroxymethyl functionality required for alkylating species generation
Confirm reactivity of the hydroxymethyl handle for cross-linking studies
Antimicrobial scaffold studies
Pyrrole-2-carboxylate core with specific substitution for SAR evaluation
Evaluate antibacterial potency shift relative to non-hydroxymethyl analogs
Regioselective heterocyclic synthesis
Orthogonal C2 ester and C4 hydroxymethyl for stepwise derivatization
Verify synthetic yield and regioselectivity in Pd-catalyzed coupling workflows

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